molecular formula C10H17N3O B13426411 3-(3-isobutyl-1H-pyrazol-4-yl)propanamide

3-(3-isobutyl-1H-pyrazol-4-yl)propanamide

Cat. No.: B13426411
M. Wt: 195.26 g/mol
InChI Key: BFGKBLHBGZIPEJ-UHFFFAOYSA-N
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Description

3-(3-Isobutyl-1H-pyrazol-4-yl)propanamide is a pyrazole-derived compound characterized by an isobutyl substituent at the 3-position of the pyrazole ring and a propanamide group at the 4-position. The structural uniqueness of this compound lies in the combination of a lipophilic isobutyl group and a polar propanamide moiety, which may influence solubility, bioavailability, and target binding interactions.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

3-[5-(2-methylpropyl)-1H-pyrazol-4-yl]propanamide

InChI

InChI=1S/C10H17N3O/c1-7(2)5-9-8(6-12-13-9)3-4-10(11)14/h6-7H,3-5H2,1-2H3,(H2,11,14)(H,12,13)

InChI Key

BFGKBLHBGZIPEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C=NN1)CCC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-isobutyl-1H-pyrazol-4-yl)propanamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-isobutyl-1H-pyrazole with propanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-isobutyl-1H-pyrazol-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of hydroxylated pyrazole derivatives.

    Reduction: Conversion to 3-(3-isobutyl-1H-pyrazol-4-yl)propanamine.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

3-(3-isobutyl-1H-pyrazol-4-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-isobutyl-1H-pyrazol-4-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on related pyrazole derivatives, enabling indirect comparisons based on substituent effects and synthetic methodologies. Below is a detailed analysis:

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

  • Structure : Features a pyridine ring at the 1-position, a methyl group at the 3-position, and a cyclopropylamine substituent at the 4-position.
  • Synthesis : Prepared via copper-catalyzed coupling of 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine with cyclopropanamine (17.9% yield, 35°C, 2 days). Key reagents: Cs₂CO₃, CuBr .
  • Properties : Melting point 104–107°C; HRMS (ESI) m/z 215 ([M+H]⁺).
  • Comparison : The absence of a propanamide group and the presence of pyridine instead of isobutyl may reduce lipophilicity compared to 3-(3-isobutyl-1H-pyrazol-4-yl)propanamide. Cyclopropylamine could enhance metabolic stability but reduce solubility.

3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine

  • Structure : Contains a methylthiopropylamine group at the 4-position and pyridine at the 1-position.
  • Spectroscopy : IR absorption at 3298 cm⁻¹ (N–H stretch); ¹H NMR (CDCl₃) δ 8.87 (d, J = 2.4 Hz, 1H) .

General Trends in Pyrazole Derivatives

  • Bioactivity: Pyridine-containing analogs (e.g., compounds) may exhibit stronger π-π stacking interactions with biological targets, while amides (as in the target compound) could improve solubility and hydrogen-bonding capacity.

Biological Activity

3-(3-Isobutyl-1H-pyrazol-4-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological activities. The structural formula is represented as follows:

C9H14N2O\text{C}_9\text{H}_{14}\text{N}_2\text{O}

This structure contributes to its interaction with various biological targets, influencing its pharmacological profile.

Research indicates that compounds similar to this compound exhibit significant interactions with key signaling pathways involved in cancer progression and inflammation. The following mechanisms have been identified:

  • Inhibition of Kinases : Compounds with a pyrazole scaffold often inhibit kinases such as integrin-linked kinase (ILK), which plays a crucial role in cancer cell survival and proliferation. For instance, related compounds have shown the ability to dephosphorylate Akt, leading to reduced cancer cell viability in vitro .
  • Antimicrobial Activity : Pyrazole derivatives have demonstrated antimicrobial properties against various pathogens. In vitro studies have shown that certain pyrazole compounds exhibit significant activity against Gram-positive and Gram-negative bacteria, as well as fungi .

Anticancer Activity

The anticancer potential of this compound can be inferred from studies involving similar compounds. Notably:

CompoundTargetIC50 (µM)Effect
Compound 22ILK0.6Inhibits phosphorylation of Akt
Compound 22PC-3 cells1 - 2.5Reduces cell viability

These findings suggest that the compound may share similar inhibitory effects on cancer cell lines, particularly prostate and breast cancer cells.

Antimicrobial Activity

In terms of antimicrobial efficacy, related pyrazoles have been evaluated for their minimum inhibitory concentrations (MICs):

CompoundMicroorganismMIC (µg/mL)
Compound 4fCandida albicans62.5
Compound 3aEscherichia coli31.25

These results highlight the potential of pyrazole derivatives as dual-action agents with both anticancer and antimicrobial properties.

Case Studies

  • Integrin-Linked Kinase Inhibition : A study demonstrated that a pyrazole derivative inhibited ILK, leading to decreased phosphorylation of downstream targets like Akt and GSK3β in prostate cancer cells. This inhibition resulted in reduced cell viability and induced autophagy at lower concentrations .
  • Antimicrobial Screening : Another study reported several synthesized pyrazole derivatives exhibiting significant antimicrobial activity against various strains, including Staphylococcus aureus and Klebsiella pneumoniae. The presence of specific functional groups was linked to enhanced activity .

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